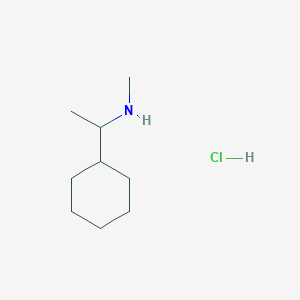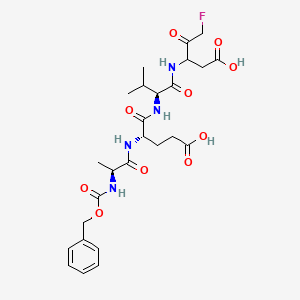
5-(1,3-Dioxolan-2-yl)furan-2-carbonitrile
Descripción general
Descripción
5-(1,3-Dioxolan-2-yl)furan-2-carbonitrile is a chemical compound with the CAS Number: 1384428-74-3 . It has a molecular weight of 165.15 and its IUPAC name is 5-(1,3-dioxolan-2-yl)-2-furonitrile .
Molecular Structure Analysis
The InChI code for 5-(1,3-Dioxolan-2-yl)furan-2-carbonitrile is 1S/C8H7NO3/c9-5-6-1-2-7(12-6)8-10-3-4-11-8/h1-2,8H,3-4H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
5-(1,3-Dioxolan-2-yl)furan-2-carbonitrile is a liquid at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis
5-(1,3-Dioxolan-2-yl)furan-2-carbonitrile: is a valuable intermediate in organic synthesis. Its structure allows for the formation of (1,3-dioxolan-2-yl)furancarboxylates when reacted with formylfurancarboxylates and ethylene glycol in the presence of p-toluene-sulfonic acid . These intermediates can be further reduced to preserve the dioxolane ring, which is a key step in synthesizing various furan derivatives that are important in pharmaceuticals and materials science .
Pharmaceutical Research
In pharmaceutical research, furan derivatives, including those derived from 5-(1,3-Dioxolan-2-yl)furan-2-carbonitrile, have been explored for their potential antibacterial activities. The furan nucleus is a common motif in many drugs, and its incorporation into new compounds is a significant synthetic strategy in drug discovery . Furan-containing compounds exhibit a wide range of biological activities, making them valuable in the search for new antimicrobial agents .
Materials Science
The compound’s utility extends to materials science, where its derivatives can be used to synthesize novel materials with potential applications in electronics and nanotechnology. The molecular structure of 5-(1,3-Dioxolan-2-yl)furan-2-carbonitrile allows for the creation of polymers and composites with unique electrical properties .
Analytical Chemistry
In analytical chemistry, 5-(1,3-Dioxolan-2-yl)furan-2-carbonitrile can be used as a standard or reagent in various spectroscopic methods, including NMR, HPLC, LC-MS, and UPLC. Its well-defined structure and stability under analytical conditions make it suitable for method development and validation .
Environmental Science
This compound’s derivatives could be investigated for their environmental impact, particularly in the degradation of pollutants. The reactivity of the furan ring makes it a candidate for studying the breakdown of organic compounds in environmental samples .
Medicinal Chemistry
In medicinal chemistry, the furan ring of 5-(1,3-Dioxolan-2-yl)furan-2-carbonitrile is a scaffold for developing new therapeutic agents. Its derivatives have been studied for a variety of pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities .
Chemical Synthesis
The compound is also used in the synthesis of various chemical reagents. Its reactions with phosphites and other reagents can lead to the formation of phosphonates, which are useful in many chemical transformations .
Biochemistry
Lastly, in biochemistry, the furan derivatives from 5-(1,3-Dioxolan-2-yl)furan-2-carbonitrile can be used to study enzyme mechanisms and inhibition. The furan ring’s reactivity makes it a good probe for binding sites and reaction pathways in biological systems .
Safety and Hazards
Propiedades
IUPAC Name |
5-(1,3-dioxolan-2-yl)furan-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-5-6-1-2-7(12-6)8-10-3-4-11-8/h1-2,8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSNMXJHEJEDGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261376 | |
| Record name | 2-Furancarbonitrile, 5-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-yl)furan-2-carbonitrile | |
CAS RN |
1384428-74-3 | |
| Record name | 2-Furancarbonitrile, 5-(1,3-dioxolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furancarbonitrile, 5-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





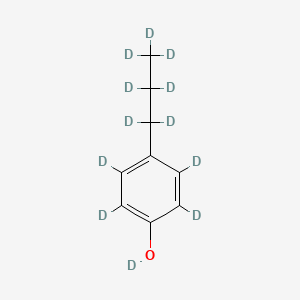



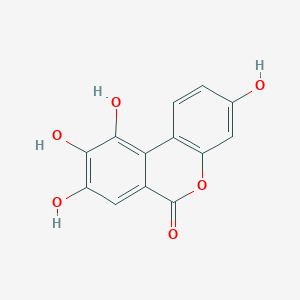

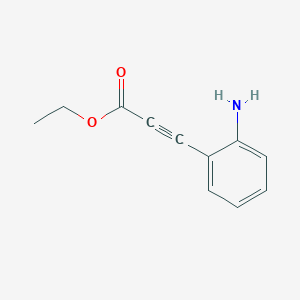
![2,8-Dimethylanthra[2,3-b:7,6-b']dithiophene (purified by sublimation)](/img/structure/B1459256.png)

